3-Chloro-4-iodophenyl Isothiocyanate
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Overview
Description
3-Chloro-4-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClINS and a molecular weight of 295.53 g/mol It is a derivative of isothiocyanate, characterized by the presence of both chlorine and iodine atoms on the phenyl ring
Preparation Methods
3-Chloro-4-iodophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the decomposition of the resulting dithiocarbamate salts using tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions are typically carried out under mild conditions and offer good yields.
Chemical Reactions Analysis
3-Chloro-4-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common reagents used in these reactions include carbon disulfide, tosyl chloride, and phenyl chlorothionoformate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-iodophenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules for detection and analysis.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in bioconjugation and labeling techniques, where the compound forms stable covalent bonds with target molecules .
Comparison with Similar Compounds
3-Chloro-4-iodophenyl Isothiocyanate can be compared with other isothiocyanate derivatives, such as:
Phenyl Isothiocyanate: Lacks the chlorine and iodine substituents, making it less reactive in certain applications.
4-Iodophenyl Isothiocyanate: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
3-Iodophenyl Isothiocyanate: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
The presence of both chlorine and iodine atoms in this compound makes it unique and enhances its reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3ClINS |
---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
2-chloro-1-iodo-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |
InChI Key |
BNGQWFFOXLXBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)I |
Origin of Product |
United States |
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